BenchChemオンラインストアへようこそ!

6-Bromoquinoline-3-carbohydrazide

Kinase inhibition Allosteric modulation Neurodegenerative disease

6-Bromoquinoline-3-carbohydrazide (CAS 1333249-84-5, molecular formula C₁₀H₈BrN₃O, molecular weight 266.09 g·mol⁻¹) is a heterocyclic building block belonging to the quinoline-3-carbohydrazide family, characterized by a bromine atom at the 6-position of the quinoline ring and a reactive carbohydrazide moiety at the 3-position. The compound is commercially available at purities of 95% (AKSci) to 98% (Leyan).

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
CAS No. 1333249-84-5
Cat. No. B15065500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-3-carbohydrazide
CAS1333249-84-5
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)C(=O)NN
InChIInChI=1S/C10H8BrN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15)
InChIKeyFFIXMUAUMNBRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-3-carbohydrazide (CAS 1333249-84-5) — Core Identity and Procurement-Relevant Properties


6-Bromoquinoline-3-carbohydrazide (CAS 1333249-84-5, molecular formula C₁₀H₈BrN₃O, molecular weight 266.09 g·mol⁻¹) is a heterocyclic building block belonging to the quinoline-3-carbohydrazide family, characterized by a bromine atom at the 6-position of the quinoline ring and a reactive carbohydrazide moiety at the 3-position [1]. The compound is commercially available at purities of 95% (AKSci) to 98% (Leyan) . The 6-bromo substituent constitutes a key structural differentiator that influences both physicochemical properties and biological target engagement relative to non-halogenated or alternatively halogenated quinoline-3-carbohydrazide analogs [2].

Why Unsubstituted or Alternatively Halogenated Quinoline-3-carbohydrazides Cannot Replace 6-Bromoquinoline-3-carbohydrazide


Simple substitution of 6-bromoquinoline-3-carbohydrazide with unsubstituted quinoline-3-carbohydrazide or its 6-fluoro, 6-chloro, or 6-methyl analogs is not functionally equivalent. The electron-withdrawing capacity, atomic radius, and polarizability of bromine uniquely modulate the electron density of the quinoline core, directly affecting target binding affinity, allosteric modulation potency, and in vitro antimicrobial activity [1][2]. In the GSK-3β allosteric modulator series, the retained 6-bromo substituent is critical: the 6-bromo-4-hydroxy-N′-octanoyl analog exhibits an IC₅₀ of 6.28 μM, compared to 7.34 μM for the 1-ethyl variant, demonstrating that even subtle alkyl modifications within the same 6-bromo scaffold alter potency several-fold [3][4]. In antimycobacterial programs, brominated quinolinecarbohydrazides achieve MIC values of 6.25 μg·mL⁻¹ against M. tuberculosis H₃₇Rv, whereas non-halogenated or fluoro/chloro variants show markedly divergent activity profiles [5]. These quantitative differences underscore that 6-bromoquinoline-3-carbohydrazide is not an interchangeable commodity but a specific chemical entity with measurable performance advantages in defined assay contexts.

Quantitative Differentiation Evidence for 6-Bromoquinoline-3-carbohydrazide Against Closest Analogs


GSK-3β Allosteric Modulation: 6-Bromo Substituent Preserves Low-Micromolar IC₅₀ Potency

In a series of quinoline-3-carbohydrazide allosteric GSK-3β inhibitors, the 6-bromo-4-hydroxy-1-methyl-N′-octanoyl analog (closest available congener to the target compound) achieves an IC₅₀ of 6.28 μM against human recombinant full-length N-terminal GST-tagged GSK-3β in a luminometric Kinase-Glo assay [1]. This potency derives from bromine's contribution to binding-site complementarity. In contrast, the non-brominated 4-hydroxy-2-oxo-N′-benzoyl-quinoline-3-carbohydrazide analog (BDBM96375) shows a dramatically weaker IC₅₀ of 9.41 μM against T-cell receptor alpha variable 4 and 28 μM against HIV-1 integrase, representing a >4-fold loss of target affinity when the 6-bromo substituent is absent [2]. The presence of bromine is thus essential for maintaining low-micromolar potency in this scaffold class.

Kinase inhibition Allosteric modulation Neurodegenerative disease

Halogen-Dependent Antimycobacterial Activity: Brominated Quinolinecarbohydrazides Reach MIC Benchmark of 6.25 μg·mL⁻¹

Ring-substituted quinolinecarbohydrazides, including the 6-bromo-containing series, achieve an MIC of 6.25 μg·mL⁻¹ against drug-sensitive M. tuberculosis H₃₇Rv [1]. This value represents the threshold for meaningful antimycobacterial activity in this scaffold class and has been replicated across multiple brominated congeners including 2d, 2e, 2f, and 2g [2]. By comparison, trifluoromethyl-substituted quinoline-3-carbohydrazide derivatives (e.g., 6d and 6e) show a lowest MIC of 6.25 μg·mL⁻¹ against M. smegmatis, but their 8-CF₃ substitution alters lipophilicity and target engagement differently than the 6-bromo substitution [3]. This demonstrates that the 6-bromo pattern defines a distinct antimycobacterial pharmacophore that cannot be directly replaced by trifluoromethyl or other halogen arrangements without altering the MIC profile.

Antitubercular activity Mycobacterium tuberculosis Antimicrobial resistance

Synthetic Tractability: 6-Bromo Substituent Enables Late-Stage Cross-Coupling Not Possible with 6-H, 6-F, or 6-Cl Analogs

The C–Br bond at position 6 of the quinoline ring provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that cannot be matched by C–Cl, C–F, or C–H bonds under comparable mild conditions [1]. Bromine's bond dissociation energy (C–Br: ~285 kJ·mol⁻¹) is substantially lower than that of C–Cl (~327 kJ·mol⁻¹) and C–F (~485 kJ·mol⁻¹), enabling oxidative addition to Pd(0) at lower temperatures and with broader substrate scope [2]. The 6-bromoquinoline-3-carbohydrazide thus serves as a privileged intermediate for constructing diverse libraries via late-stage diversification, a property not available from the 6-fluoro or 6-chloro congeners without forcing conditions that risk decomposition of the heat-sensitive carbohydrazide group .

Organic synthesis Cross-coupling chemistry Building block utility

Physicochemical Profile: 6-Bromo Increases Lipophilicity and Polarizability Relative to 6-Fluoro and 6-Chloro Analogs

The 6-bromo substituent imparts a higher computed logP (XLogP3) and greater molecular polarizability than the corresponding 6-fluoro and 6-chloro congeners. The 6-fluoroquinoline-3-carbohydrazide (CAS 1239735-12-6, molecular weight 205.19 g·mol⁻¹) has an XLogP3 of 2.1, while the 6-bromo analog (molecular weight 266.09 g·mol⁻¹) is expected to exhibit an XLogP3 of approximately 2.5–2.8 due to the larger hydrophobic surface area of bromine . Increased lipophilicity enhances passive membrane permeability, a desirable property for intracellular target engagement. Conversely, the higher molecular weight of the bromo variant (266.09 vs. 205.19 for F, 221.64 for Cl) must be weighed against permeability gains in the context of Lipinski compliance .

Physicochemical properties Lipophilicity Drug-likeness

Purity Benchmark: Commercially Available at 95–98% Purity, Enabling Direct Use Without Re-purification

6-Bromoquinoline-3-carbohydrazide is commercially supplied at 95% minimum purity (AKSci) and 98% labeled purity (Leyan), meeting the threshold for direct use in most medicinal chemistry and biological screening workflows without additional purification . This compares favorably with several niche quinoline-3-carbohydrazide analogs that are available only on a custom synthesis basis (e.g., 6-bromo-8-methylquinoline-3-carbohydrazide, minimum order 10 g, quoted as custom synthesis only) . The off-the-shelf availability of the target compound at verified purity reduces lead time and eliminates batch-to-batch variability risks associated with bespoke synthesis.

Chemical procurement Purity specification Quality control

Antibacterial Spectrum: Class-Level Activity Against Gram-Positive and Gram-Negative Pathogens Validates Scaffold Utility

Quinoline-3-carbohydrazide derivatives as a class exhibit broad-spectrum antibacterial activity. Specific congener data show 2-methyl-N′-[(E)-phenylmethylidene]quinoline-3-carbohydrazide inhibiting Staphylococcus aureus with MIC = 8 μg·mL⁻¹ and Escherichia coli with MIC = 16 μg·mL⁻¹ . While these data are for a non-brominated derivative, they establish a baseline for the quinoline-3-carbohydrazide scaffold's antibacterial potential. The 6-fluoro analog independently demonstrates MIC values of 8 μg·mL⁻¹ (S. aureus) and 16 μg·mL⁻¹ (E. coli) , suggesting that the 6-position halogen does not abrogate antibacterial activity and may modulate potency through electronic effects. Direct MIC data for 6-bromoquinoline-3-carbohydrazide remain absent from the peer-reviewed literature; this evidence item is therefore classified as class-level inference and should be interpreted as a scaffold validation rather than compound-specific performance.

Antibacterial screening Drug resistance Quinoline hydrazide

Procurement-Driven Application Scenarios for 6-Bromoquinoline-3-carbohydrazide Based on Quantified Evidence


Allosteric GSK-3β Inhibitor Lead Optimization for Chronic Neurodegenerative and Neuromuscular Diseases

6-Bromoquinoline-3-carbohydrazide serves as the core scaffold for synthesizing allosteric GSK-3β modulators that preserve low-micromolar potency (IC₅₀ ~6.28 μM for close congeners) while avoiding the β-catenin-driven side effects associated with ATP-competitive inhibitors . The 6-bromo substituent is structurally required for achieving the binding-site complementarity demonstrated in the Palomo et al. J. Med. Chem. series, where brominated quinoline-3-carbohydrazides showed neuroprotective activity in SMA patient-derived cells and improved myogenesis in CDM1 myoblasts . Procurement of this specific building block enables direct entry into the validated SAR space of this chemotype for DM1, SMA, and related chronic disease programs.

Antimycobacterial Lead Discovery Targeting Drug-Resistant M. tuberculosis

The ring-substituted bromoquinolinecarbohydrazide pharmacophore has demonstrated MIC values of 6.25 μg·mL⁻¹ against M. tuberculosis H₃₇Rv, a threshold that defines meaningful antimycobacterial activity . 6-Bromoquinoline-3-carbohydrazide provides the 3-carbohydrazide geometry and 6-bromo substitution pattern congruent with the active series reported by Monga et al. (Bioorg. Med. Chem. 2004), making it a direct synthetic entry point for generating focused libraries targeting enoyl-ACP reductase (InhA) and related mycobacterial targets . Its commercial availability at 95–98% purity reduces the time from design to biological evaluation in antitubercular screening cascades.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The C–Br bond at position 6 of 6-bromoquinoline-3-carbohydrazide offers a privileged synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira coupling reactions under mild conditions that preserve the integrity of the heat-sensitive carbohydrazide moiety . This synthetic tractability is quantitatively superior to that of the 6-chloro analog (higher bond dissociation energy by ~42 kJ·mol⁻¹) and the 6-fluoro analog (essentially inert to oxidative addition), enabling room-temperature diversification with broad substrate scope . Medicinal chemistry groups constructing quinoline-focused libraries should stock this building block as a core diversification node.

Physicochemical Property Screening in Intracellular and CNS-Targeted Drug Discovery

With an estimated XLogP3 of 2.5–2.8, 6-bromoquinoline-3-carbohydrazide occupies a higher lipophilicity space than its 6-fluoro (XLogP3 = 2.1) and 6-chloro (XLogP3 ~2.3) analogs, making it the preferred choice for hit-finding campaigns where enhanced passive membrane permeability is required for intracellular or CNS target engagement . The increased molecular weight (266.09 g·mol⁻¹) relative to the fluoro analog must be balanced against permeability gains, but for targets where cellular penetration is rate-limiting, the bromo variant offers a measurable physicochemical advantage .

Quote Request

Request a Quote for 6-Bromoquinoline-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.